molecular formula C9H10N2O3 B1517025 2-[(4-Hydroxyphenyl)formamido]acetamide CAS No. 1019364-95-4

2-[(4-Hydroxyphenyl)formamido]acetamide

Cat. No.: B1517025
CAS No.: 1019364-95-4
M. Wt: 194.19 g/mol
InChI Key: PDEHDOBUZFGVTH-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)formamido]acetamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl ring with a hydroxyl group and an amide group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Hydroxyphenyl)formamido]acetamide typically involves the reaction of 4-hydroxybenzaldehyde with ammonium acetate under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved yield. The use of catalysts such as acid catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Hydroxyphenyl)formamido]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 4-hydroxybenzamide.

  • Reduction: Reduction reactions can yield 4-hydroxybenzylamine.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Hydroxyphenyl)formamido]acetamide has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(4-Hydroxyphenyl)formamido]acetamide exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological targets, while the amide group can participate in hydrogen bonding and other interactions. The compound may also modulate signaling pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

  • 4-Hydroxybenzamide

  • 4-Hydroxybenzylamine

  • 2-[(4-Hydroxyphenyl)ethanol

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Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-8(13)5-11-9(14)6-1-3-7(12)4-2-6/h1-4,12H,5H2,(H2,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEHDOBUZFGVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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